Comparative Bioactivity of 2,4,6-Trifluorophenylalanine in a Peptide Agonist Assay
In a human platelet aggregation assay using the thrombin receptor tethered-ligand peptide SFLLRNP, the analog containing L-(2,4,6-F₃)Phe exhibited 50% of the activity of the unsubstituted S/Phe/LLRNP parent peptide [1]. In contrast, the analog containing L-(2,4,5-F₃)Phe was almost twice as potent as the parent, and the L-(3,4,5-F₃)Phe and L-(2,3,6-F₃)Phe analogs were very weak [1]. This demonstrates that the 2,4,6-trifluoro substitution pattern produces a distinct and quantifiable biological effect that is not predictable from other regioisomers.
| Evidence Dimension | Relative agonist activity in human platelet aggregation assay |
|---|---|
| Target Compound Data | 50% activity relative to unsubstituted Phe peptide |
| Comparator Or Baseline | Unsubstituted S/Phe/LLRNP (100% baseline); (2,4,5-F₃)Phe analog (≈200%); (3,4,5-F₃)Phe and (2,3,6-F₃)Phe analogs (very weak) |
| Quantified Difference | 2,4,6-F₃ analog shows half the activity of parent; 2,4,5-F₃ analog shows approximately twice the activity |
| Conditions | Human platelet aggregation induced by thrombin receptor tethered-ligand peptide SFLLRNP |
Why This Matters
This head-to-head data quantifies that the 2,4,6-trifluoro substitution pattern is not merely an 'enhanced' phenylalanine, but a distinct pharmacological entity with predictable, intermediate activity, making it suitable for applications requiring fine-tuned receptor modulation rather than maximum potency.
- [1] Matsushima, A., Fujita, T., Okada, K., Shirasu, N., Nose, T., & Shimohigashi, Y. (2000). Exploration of the Role of Phenylalanine in the Thrombin Receptor Tethered-Ligand Peptide by Substitution with a Series of Trifluorophenylalanines. Bulletin of the Chemical Society of Japan, 73(11), 2531-2538. View Source
